2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0859967
InChI: InChI=1S/C23H20N2O2/c1-3-27-23-20(14-24)21(16-8-11-17(26-2)12-9-16)19-13-10-15-6-4-5-7-18(15)22(19)25-23/h4-9,11-12H,3,10,13H2,1-2H3
SMILES: CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=C(C=C4)OC
Molecular Formula: C23H20N2O2
Molecular Weight: 356.4 g/mol

2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC0859967

Molecular Formula: C23H20N2O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile -

Specification

Molecular Formula C23H20N2O2
Molecular Weight 356.4 g/mol
IUPAC Name 2-ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
Standard InChI InChI=1S/C23H20N2O2/c1-3-27-23-20(14-24)21(16-8-11-17(26-2)12-9-16)19-13-10-15-6-4-5-7-18(15)22(19)25-23/h4-9,11-12H,3,10,13H2,1-2H3
Standard InChI Key LLMRRELAOAXMEJ-UHFFFAOYSA-N
SMILES CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=C(C=C4)OC
Canonical SMILES CCOC1=C(C(=C2CCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)OC)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator